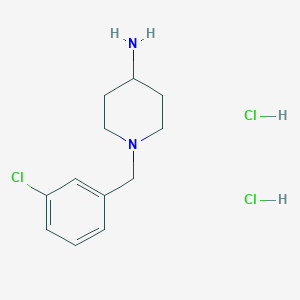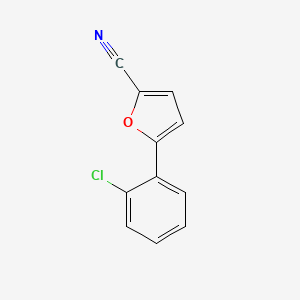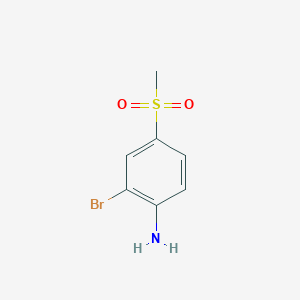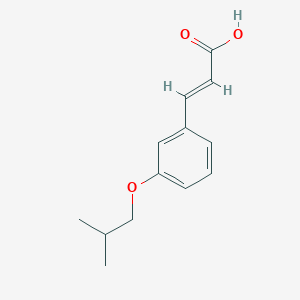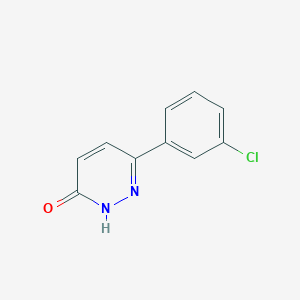
6-(3-chlorophenyl)pyridazin-3(2H)-one
Overview
Description
6-(3-Chlorophenyl)pyridazin-3(2H)-one, or 6-CPCP, is a pyridazinone derivative of chlorophenyl with a broad range of applications in scientific research. This molecule has been studied extensively for its ability to act as a ligand, a fluorescent probe, and a reagent in various biochemical and physiological experiments. 6-CPCP can be synthesized in a laboratory setting, and its properties make it an ideal choice for a variety of research applications.
Scientific Research Applications
Synthesis of Derivatives
- New 2-substituted derivatives of 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one have been synthesized, showing potential anticonvulsant and immunosuppressive activities (Zabska & Jakóbiec, 1984).
Inhibition of Copper Corrosion
- A study using density functional theory calculations examined the inhibitory effect of pyridazine derivatives, including 6-(3-chlorophenyl)pyridazin-3(2H)-one, on copper corrosion in nitric acid, revealing their efficiency as corrosion inhibitors (Zarrouk et al., 2012).
Crystal Structure Analysis
- Analysis of the crystal structure and Hirshfeld surface of pyridazinone derivatives, including 6-(3-chlorophenyl)pyridazin-3(2H)-one, provided insights into their molecular configuration and potential applications (Daoui et al., 2021).
Potential Platelet Aggregation Inhibitors
- Synthesis of 6-aryl-5-amino-3(2H)-pyridazinones, structurally related to 6-(3-chlorophenyl)pyridazin-3(2H)-one, indicated their potential as platelet aggregation inhibitors (Estevez, Raviña, & Sotelo, 1998).
Molecular Dynamics in Corrosion Inhibition
- Research on pyridazine derivatives, related to 6-(3-chlorophenyl)pyridazin-3(2H)-one, demonstrated their role as corrosion inhibitors for mild steel in acidic environments, involving complex molecular interactions and adsorption dynamics (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Structural Analysis
- Studies on the synthesis and reactions of pyridazine derivatives, including those structurally similar to 6-(3-chlorophenyl)pyridazin-3(2H)-one, provided insights into their structural properties and potential applications in various fields (Abdel Moneam, 2004).
Mechanism of Action
properties
IUPAC Name |
3-(3-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWFLYKKZTALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287175 | |
| Record name | 6-(3-Chlorophenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chlorophenyl)pyridazin-3(2H)-one | |
CAS RN |
62902-66-3 | |
| Record name | 6-(3-Chlorophenyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62902-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chlorophenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


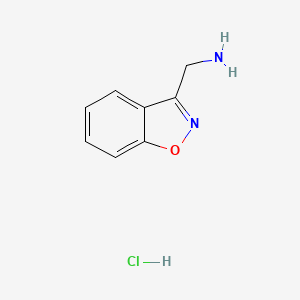

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)

